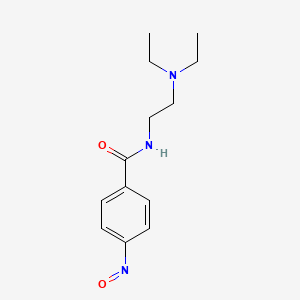
4-Nitrosoprocainamide
描述
4-nitrosoprocainamide is a benzamide obtained via formal condensation of 4-nitrosobenzoic acid and 2-(diethylamino)ethylamine. It is a member of benzamides and a nitroso compound.
科学研究应用
Pharmacological Applications
1.1 Antiarrhythmic Properties
4-Nitrosoprocainamide retains the sodium channel-blocking properties characteristic of procainamide. This makes it a candidate for treating cardiac arrhythmias, particularly in patients who may not respond well to conventional therapies. Studies indicate that derivatives like this compound could exhibit improved efficacy or reduced side effects compared to their parent compounds .
1.2 Metabolomics and Mechanism of Action
Research into the metabolism of procainamide has revealed that its nitroso derivatives, including this compound, may play a role in modulating immune responses and potentially influencing autoimmune conditions like lupus erythematosus . Understanding these metabolic pathways is crucial for developing safer antiarrhythmic therapies.
Toxicological Studies
2.1 Induction of Agranulocytosis
Procainamide is associated with agranulocytosis, a severe decrease in white blood cells that increases infection risk. Studies suggest that the formation of reactive metabolites, including those derived from this compound, may contribute to this adverse effect . Investigating these mechanisms can aid in predicting and mitigating risks associated with long-term procainamide therapy.
2.2 Free Radical Formation
Research indicates that procainamide and its derivatives can induce free radical formation through myeloperoxidase activity, which is linked to various idiosyncratic reactions . Understanding how this compound interacts with cellular components may provide insights into its safety profile and potential therapeutic windows.
Anticancer Research
3.1 Cytotoxicity Against Cancer Cell Lines
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human carcinoma models, suggesting potential as an anticancer agent . Further investigation into its mechanism of action could reveal novel therapeutic pathways.
3.2 Case Studies on Antitumor Activity
- Study on Human Colon Carcinoma (HCT-116) : Treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
- Liver Carcinoma (HepG2) Models : Similar cytotoxic effects were observed, supporting further exploration into its application in liver cancer therapies .
Data Tables
| Application Area | Findings |
|---|---|
| Antiarrhythmic Properties | Retains sodium channel-blocking effects; potential for improved efficacy |
| Toxicology | Associated with agranulocytosis; reactive metabolite formation |
| Anticancer Activity | Significant cytotoxic effects against HCT-116 and HepG2 cancer cell lines |
属性
CAS 编号 |
95576-28-6 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-4-nitrosobenzamide |
InChI |
InChI=1S/C13H19N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,17) |
InChI 键 |
HVBDBNBRWGIRLT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O |
Key on ui other cas no. |
95576-28-6 |
同义词 |
4-nitrosoprocainamide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













